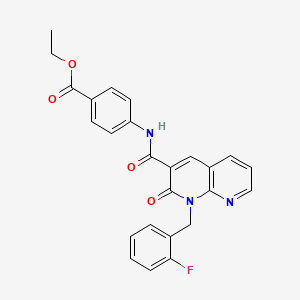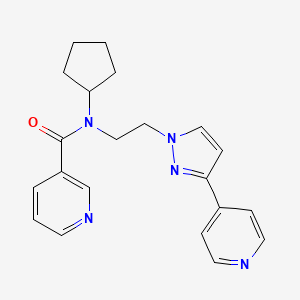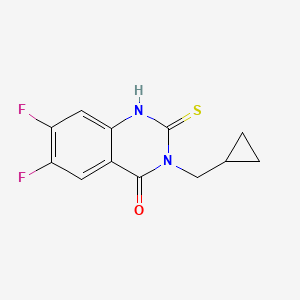
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a urea derivative that contains a thiadiazole ring and an alkyne group, which makes it a unique and promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new cancer therapies.
Biochemical and Physiological Effects:
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cancer cell growth and proliferation. Additionally, this compound has been found to induce the expression of certain genes that are involved in the regulation of the cell cycle and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea in lab experiments include its high potency and specificity against cancer cells, as well as its broad-spectrum activity against different types of cancer. However, the limitations of this compound include its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the development of 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea as a potential therapeutic agent. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to modify the structure of the compound to improve its solubility and reduce its toxicity to normal cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of tert-butyl isocyanate with 5-prop-2-ynylsulfanyl-1,3,4-thiadiazole-2-amine in the presence of a suitable base. The reaction proceeds smoothly under mild conditions, and the yield of the product is high.
Scientific Research Applications
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against several types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS2/c1-5-6-16-9-14-13-8(17-9)11-7(15)12-10(2,3)4/h1H,6H2,2-4H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABOFVXHIKSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)



![(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2791663.png)
![3-[3-Aminopropyl(hydroxy)phosphoryl]-2-methylpropanoic acid](/img/structure/B2791664.png)
![2-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2791666.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)
![1-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2791671.png)
![N-(4-(tert-butyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2791673.png)
![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride](/img/structure/B2791675.png)
![Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride](/img/structure/B2791676.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)
